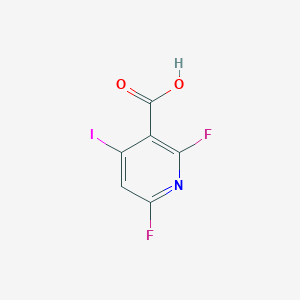
2,6-Difluoro-4-iodonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-iodonicotinic acid is an organic compound with the molecular formula C6H2F2INO2 and a molecular weight of 284.99 g/mol . It appears as a white to pale yellow solid and is slightly soluble in water but more soluble in organic solvents . This compound is primarily used in chemical research and organic synthesis.
Méthodes De Préparation
2,6-Difluoro-4-iodonicotinic acid is typically synthesized through organic synthesis methods. One common synthetic route involves the fluorination of iodinated benzene followed by further functional group transformations . Industrial production methods often involve similar organic synthesis techniques, ensuring the compound’s purity and yield through controlled reaction conditions.
Analyse Des Réactions Chimiques
2,6-Difluoro-4-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodine and fluorine atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Difluoro-4-iodonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Catalysis: It can be used as a catalyst or ligand in various chemical reactions.
Pharmaceutical Research: The compound is studied for its potential use in drug development and medicinal chemistry.
Material Science: It is explored for its applications in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-4-iodonicotinic acid involves its ability to participate in various chemical reactions due to its unique structure. The presence of fluorine and iodine atoms allows it to undergo substitution and coupling reactions efficiently. These reactions often involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Comparaison Avec Des Composés Similaires
2,6-Difluoro-4-iodonicotinic acid can be compared with other similar compounds such as:
2,6-Difluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodonicotinic acid: Lacks the fluorine atoms, affecting its solubility and reactivity.
2,6-Difluoro-4-chloronicotinic acid: Contains chlorine instead of iodine, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides distinct reactivity and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C6H2F2INO2 |
|---|---|
Poids moléculaire |
284.99 g/mol |
Nom IUPAC |
2,6-difluoro-4-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12) |
Clé InChI |
MIXJKVCUGXLPOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1F)F)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















